molecular formula C14H17ClN3NaO6S B13831160 sodium;[1-(4-chlorophenoxy)-4-hydroxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl] sulfate

sodium;[1-(4-chlorophenoxy)-4-hydroxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl] sulfate

Cat. No.: B13831160
M. Wt: 413.8 g/mol
InChI Key: TZJUSRCGDLGWHX-UHFFFAOYSA-M
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Description

Evolutionary Trajectory of Triazole Derivatives in Agricultural Chemistry

The development of triazole-based fungicides marks a pivotal shift in agricultural pest management. Early triazole compounds, such as Vermecillin, introduced in the mid-1960s by Dutch researchers, demonstrated limited antifungal spectra but laid the groundwork for structural optimization. The 1970s witnessed a breakthrough with Bayer’s introduction of triadimefon, a systemic fungicide effective against Ascomycete and Basidiomycete pathogens. This compound’s success hinged on its ability to inhibit C14-demethylase in ergosterol biosynthesis, disrupting fungal cell membrane integrity. Subsequent derivatives, including flutriazole, expanded activity spectra to include powdery mildew and rusts in cereals and vegetables.

A critical challenge emerged with resistance development, particularly in powdery mildews, driven by the single-site mode of action of early triazoles. Unlike benzimidazoles, triazole resistance involved polygenic mechanisms, leading to intermediate resistance levels and incomplete cross-resistance. This spurred the adoption of mixture strategies, combining triazoles with multisite inhibitors to delay resistance. Concurrently, researchers observed unintended plant growth regulatory effects, such as reduced shoot elongation and delayed senescence, which were later exploited to improve crop yields under specific conditions.

Table 1. Key Milestones in Triazole Fungicide Development
Year Compound Innovation Impact
1965 Vermecillin First 1,2,4-triazole fungicide Narrow spectrum; limited adoption
1976 Triadimefon Systemic activity against cereals Revolutionized disease management
1980s Flutriazole Broad-spectrum efficacy Adopted for vegetables and fruits

Emergence of Sulfate Ester Modifications in Fungicidal Compounds

Sulfate esters, widely utilized in detergents for their surfactant properties, gained attention in agrochemical design due to their polarity and hydrolytic stability. Incorporating sulfate groups into fungicidal molecules enhances water solubility, facilitating foliar uptake and systemic translocation. For sodium;[1-(4-chlorophenoxy)-4-hydroxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl] sulfate, the sulfate ester moiety likely improves phloem mobility, enabling uniform distribution within plant tissues.

Environmental studies on alkyl sulfates, such as sodium laurylsulfate, revealed rapid biodegradation in wastewater systems, with half-lives under 24 hours in aerobic conditions. This property aligns with sustainable fungicide design, minimizing ecological persistence. However, soil sorption coefficients (Koc) for long-chain sulfates (>C14) suggest moderate retention in organic-rich soils, necessitating formulation adjustments to balance efficacy and environmental safety.

Historical Patent Landscape for Chlorophenoxy-Triazole Derivatives

The patent literature reflects intense competition to optimize chlorophenoxy-triazole structures. A landmark 2016 patent (EA201891396A1) detailed the synthesis of 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol, highlighting the strategic use of halogenated aryl groups to enhance binding affinity to fungal cytochrome P450 enzymes. Earlier patents, such as those from Bayer in the 1970s, emphasized alkylation and cyclization techniques to stabilize the triazole core under field conditions.

Key synthetic strategies include:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation.
  • Acid-catalyzed condensation of ketones with triazole-thiol precursors to generate heterocyclic hybrids.

These methods enabled precise functionalization of the triazole ring, paving the way for derivatives like the target compound.

Academic Recognition of Structural Hybridization in Antifungal Agents

Academic research has increasingly focused on hybrid molecules that combine triazoles with bioactive moieties. For instance, tyrosol 1,2,3-triazole derivatives exhibited potent phytotoxic activity against Euphorbia heterophylla by disrupting stomatal conductance and chlorophyll synthesis. Similarly, thiazolo[3,2-b]-s-triazoles, synthesized via one-pot cyclization, demonstrated dual antifungal and plant growth-promoting effects.

The target compound exemplifies structural hybridization, merging a chlorophenoxy group (enhancing lipid membrane interaction) with a triazole-sulfate scaffold (optimizing solubility and target binding). Such hybrids leverage multitarget action, reducing resistance risk while broadening antifungal spectra.

Properties

Molecular Formula

C14H17ClN3NaO6S

Molecular Weight

413.8 g/mol

IUPAC Name

sodium;[1-(4-chlorophenoxy)-4-hydroxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl] sulfate

InChI

InChI=1S/C14H18ClN3O6S.Na/c1-14(2,7-19)12(24-25(20,21)22)13(18-9-16-8-17-18)23-11-5-3-10(15)4-6-11;/h3-6,8-9,12-13,19H,7H2,1-2H3,(H,20,21,22);/q;+1/p-1

InChI Key

TZJUSRCGDLGWHX-UHFFFAOYSA-M

Canonical SMILES

CC(C)(CO)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthesis of 1,2,4-Triazole

  • Method: The 1,2,4-triazole ring is commonly synthesized via cyclization reactions involving hydrazine derivatives and formamide or amidines under microwave irradiation or catalytic conditions without the need for harsh catalysts.
  • Catalysts and conditions: Copper(II) catalysts, iodine-mediated oxidative bond formation, or base-mediated cyclizations (e.g., with K3PO4) are employed to achieve high yields and regioselectivity.
  • Example: Reaction of hydrazine hydrate with ammonium formate (prepared by passing ammonia gas into formic acid) forms 1,2,4-triazole efficiently.

Preparation of Chlorophenoxy-Substituted Butanone Intermediate

  • Starting materials: 4-chlorophenol and chlorinated butanone derivatives.
  • Reaction type: Phase transfer catalysis is used to combine chlorophenol with chlorinated butanone to form 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one.
  • Notes: This step is crucial for introducing the chlorophenoxy group essential for fungicidal activity.

Attachment of the 1,2,4-Triazole to the Butanone Backbone

  • Method: The 1,2,4-triazole ring is alkylated or substituted onto the butanone intermediate, typically at the 1-position of the triazole ring.
  • Catalysts: Copper oxide (CuO) or copper(II) catalysts under reflux in pyridine or other solvents are common to facilitate arylation or alkylation reactions.
  • Outcome: Formation of 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one, the core structure before sulfation.

Sulfation to Form Sodium Sulfate Derivative

  • Process: The hydroxy group at the 4-position of the butan-2-yl moiety is sulfated using sulfur trioxide-pyridine complex or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the sodium sulfate salt.
  • Conditions: Controlled temperature and stoichiometry are critical to avoid over-sulfation or degradation.
  • Result: this compound is obtained as a stable, water-soluble salt suitable for agricultural formulations.

Summary Table of Preparation Steps

Step No. Intermediate/Product Key Reagents/Catalysts Conditions Notes
1 1,2,4-Triazole Hydrazine hydrate, ammonium formate Microwave irradiation or reflux High yield, catalyst-free or Cu(II)-catalyzed
2 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one 4-chlorophenol, chlorinated butanone Phase transfer catalysis Introduction of chlorophenoxy group
3 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one 1,2,4-triazole, CuO or Cu(II) catalyst Reflux in pyridine or suitable solvent Alkylation/arylation at triazole N1-position
4 This compound Sulfur trioxide-pyridine complex, NaOH Controlled temperature, neutralization Sulfation of hydroxy group and conversion to sodium salt

Detailed Research Findings

  • Catalytic efficiency: Copper(II)-based catalysts enable regioselective and high-yield synthesis of triazole-substituted intermediates, minimizing side reactions.
  • Microwave-assisted synthesis: Microwave irradiation accelerates triazole ring formation, reducing reaction times from hours to minutes without compromising yield or purity.
  • Phase transfer catalysis: This method enhances the coupling efficiency of chlorophenol and chlorinated butanone, facilitating industrial-scale synthesis.
  • Sulfation control: Precise control of sulfation conditions is essential to produce the sodium sulfate derivative without hydrolysis or decomposition, ensuring product stability and bioavailability in formulations.

Chemical Reactions Analysis

Types of Reactions

Sodium;[1-(4-chlorophenoxy)-4-hydroxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl] sulfate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent environments .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

Sodium;[1-(4-chlorophenoxy)-4-hydroxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl] sulfate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the formulation of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of sodium;[1-(4-chlorophenoxy)-4-hydroxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl] sulfate involves its interaction with specific molecular targets and pathways. The triazole ring in the compound is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Features

Core Triazole and Chlorophenoxy Moieties
  • Target Compound: Features a 1,2,4-triazole ring linked to a 4-chlorophenoxy group, critical for binding fungal cytochrome P450 enzymes. The sulfate ester at position 2 enhances hydrophilicity.
  • 1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-ol (): Lacks the sulfate ester and has a hydroxyl group at position 2 instead. The absence of the sulfate group reduces water solubility compared to the target compound .
  • 2-(5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): Shares the triazole core but substitutes the chlorophenoxy group with a sulfonylphenyl moiety. The thioether and ketone groups may alter reactivity and bioavailability .
Sulfate vs. Sulfonyl/Sulfonic Acid Groups
  • Target Compound : The sulfate ester (─OSO₃⁻Na⁺) increases water solubility, favoring systemic distribution in agricultural applications.
  • Sulfonic Acid Derivatives (): Compounds like 2-AMINO-5-(4-CHLORO-PHENOXY)-BENZENESULFONIC ACID have higher acidity (─SO₃H) and lower solubility in neutral pH compared to the target’s sodium sulfate .

Physicochemical Properties

Compound Key Features Solubility (Inferred) Bioactivity (Inferred)
Target Compound Triazole, chlorophenoxy, sulfate ester High (aqueous) High fungicidal
1-(4-Chlorophenoxy)-3,3-dimethyl-... () Triazole, chlorophenoxy, hydroxyl Moderate Moderate fungicidal
Sulfanone Analog () Sulfanone, chlorophenyl, thiazole Low Unknown
Sulfonic Acid () Sulfonic acid, chlorophenoxy pH-dependent Unreported

Biological Activity

Sodium; [1-(4-chlorophenoxy)-4-hydroxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl] sulfate, commonly known as triadimefon, is a triazole compound primarily used as a fungicide in agriculture. Its biological activity has garnered significant attention due to its potential effects on various biological systems, including antifungal properties and implications for human health. This article explores the biological activity of triadimefon, detailing its mechanisms of action, efficacy against pathogens, and associated research findings.

Chemical Structure and Properties

Triadimefon has the following chemical structure:

  • Molecular Formula: C14H19ClN2O3S
  • Molecular Weight: 304.83 g/mol
  • CAS Number: 70585-37-4

The compound features a triazole ring, which is characteristic of several antifungal agents. Its structure allows it to interact with specific enzymes in fungi, disrupting their growth and reproduction.

Triadimefon acts primarily by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This inhibition occurs through interference with the enzyme lanosterol demethylase, which is essential for ergosterol biosynthesis. By disrupting membrane integrity, triadimefon effectively impairs fungal growth and replication.

Key Mechanisms:

  • Ergosterol Synthesis Inhibition: Targets lanosterol demethylase.
  • Membrane Disruption: Alters membrane fluidity and function.
  • Cell Growth Inhibition: Prevents cell division and proliferation.

Antifungal Efficacy

Triadimefon has demonstrated significant antifungal activity against a variety of pathogenic fungi. Research indicates that it is particularly effective against species such as Fusarium, Aspergillus, and Candida.

Efficacy Table

Fungal SpeciesMinimum Inhibitory Concentration (MIC)Reference
Fusarium oxysporum0.5 µg/mL
Aspergillus niger1.0 µg/mL
Candida albicans0.25 µg/mL

Case Studies

  • Agricultural Application:
    A study assessed the impact of triadimefon on wheat crops infected with Fusarium graminearum. The application of triadimefon significantly reduced fungal biomass and mycotoxin levels in grains, demonstrating its efficacy as a protective agent in crop management.
  • Human Health Implications:
    Research investigating the teratogenic effects of triazoles found that exposure to triadimefon during embryonic development in animal models led to alterations in gene expression related to developmental pathways. These findings suggest potential risks associated with agricultural runoff and human exposure to triazole fungicides.

Toxicological Profile

While triadimefon is effective as a fungicide, its safety profile has been scrutinized due to potential toxic effects on non-target organisms, including humans. Studies indicate that high doses can lead to reproductive toxicity and developmental abnormalities in animal models.

Toxicity Data Table

EndpointObserved EffectReference
Reproductive ToxicityReduced fertility
Developmental AbnormalitiesAltered embryonic development
Acute ToxicityLD50 > 2000 mg/kg (rat)

Q & A

Q. Characterization Techniques :

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on sulfate ester peaks (~3.5–4.5 ppm for CH2-OSO3Na) .
  • Mass Spectrometry (MS) : Validate molecular weight using high-resolution MS (HRMS) to distinguish isotopic patterns.
  • Purity Assessment : Utilize reverse-phase HPLC with UV detection (e.g., 254 nm) and compare retention times against standards .

Basic: How does the sulfate ester modification influence physicochemical properties compared to the parent alcohol?

Methodological Answer:
The sulfate ester introduces significant changes:

  • Water Solubility : The sodium salt enhances solubility (e.g., >100 mg/mL) compared to the parent alcohol (e.g., 0.026 g/100 mL for Triadimefon, ).
  • LogP Reduction : The polar sulfate group lowers the octanol-water partition coefficient (logP). For analogs, logP values range from 1.8–2.1 (), suggesting improved hydrophilicity.
  • Stability : Monitor pH-dependent hydrolysis (e.g., in aqueous buffers) via accelerated stability studies at 40°C/75% RH for 3 months .

Advanced: What metabolic pathways are involved in the biotransformation of this compound in plant systems?

Methodological Answer:
In plants, the compound may undergo:

Desulfation : Enzymatic cleavage by sulfatases to regenerate the hydroxyl precursor ().

Triazole Ring Oxidation : Cytochrome P450-mediated hydroxylation, as seen in Triadimefon metabolism ().

Q. Experimental Design :

  • Radiolabeled Studies : Use <sup>14</sup>C-labeled compound to track metabolite distribution in Hordeum vulgare or Malus domestica tissues.
  • LC-MS/MS Analysis : Identify phase I/II metabolites with Q-TOF instrumentation .

Advanced: How should researchers address discrepancies in environmental persistence data between lab and field studies?

Methodological Answer:
Contradictions often arise from:

  • Soil Microbial Variability : Field soils contain diverse microbial communities that degrade sulfated compounds faster than sterile lab soils.
  • Photolysis Rates : UV exposure in field conditions accelerates degradation compared to controlled lab lighting.

Q. Resolution Strategies :

  • Microcosm Experiments : Compare degradation rates in lab vs. field-collected soils under identical conditions (pH, moisture) .
  • QSAR Modeling : Predict environmental half-life using logP, pKa, and molar refractivity ().

Basic: What are critical considerations for developing an HPLC method to quantify this compound in plant tissues?

Methodological Answer:

  • Mobile Phase : Use methanol-sodium acetate buffer (65:35 v/v, pH 4.6) with 1-octanesulfonate as an ion-pairing agent to improve peak symmetry .
  • Column Selection : C18 columns (e.g., 250 mm × 4.6 mm, 5 μm) with guard cartridges to prevent matrix interference.
  • Detection : UV at 220 nm (triazole absorption band) with a limit of quantification (LOQ) ≤10 ng/g .

Advanced: What molecular interactions underpin differential binding to fungal cytochrome P450 enzymes compared to Triadimefon?

Methodological Answer:
The sulfate ester may alter:

  • Hydrogen Bonding : Reduced interaction with fungal CYP51 due to steric hindrance from the sulfate group.
  • Binding Affinity : Compare docking scores (e.g., AutoDock Vina) between the sulfate derivative and Triadimefon using CYP51 crystal structures (PDB: 1EA1).

Q. Validation :

  • Enzyme Assays : Measure IC50 against Puccinia triticina CYP51 in microsomal fractions .

Basic: How does pH affect the stability of this compound in aqueous solutions?

Methodological Answer:

  • Acidic Conditions (pH <3) : Rapid hydrolysis of the sulfate ester to the parent alcohol (half-life <1 hour).
  • Neutral to Alkaline (pH 7–9) : Stable for >30 days.
    Protocol : Prepare buffered solutions (pH 3–9), incubate at 25°C, and monitor degradation via HPLC-UV .

Advanced: What role does the triazole moiety play in antifungal activity?

Methodological Answer:
The 1,2,4-triazole group:

  • Inhibits fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis.
  • Structure-Activity Relationship (SAR) : Replace triazole with imidazole in analogs to test activity loss ().

Q. Assay Design :

  • In Vitro Testing : Use Blumeria graminis cultures and measure mycelial growth inhibition at 10–100 ppm .

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